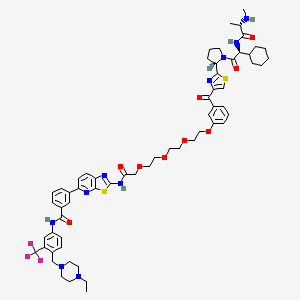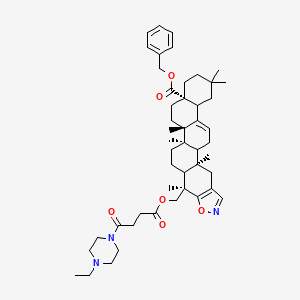
P-gp inhibitor 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-glycoprotein inhibitor 3 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of overcoming multidrug resistance in cancer therapy, as P-glycoprotein often pumps out chemotherapeutic agents, reducing their efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 3 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 3 often employs large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
P-glycoprotein inhibitor 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
科学的研究の応用
P-glycoprotein inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux.
Industry: Utilized in the development of drug formulations to improve bioavailability and therapeutic outcomes.
作用機序
P-glycoprotein inhibitor 3 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, allowing for higher intracellular concentrations and improved therapeutic efficacy. The molecular targets include the transmembrane domains and nucleotide-binding domains of P-glycoprotein .
類似化合物との比較
Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor known for its specificity and efficacy.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, though less specifically.
Cyclosporin A: An immunosuppressant with P-glycoprotein inhibitory properties.
Uniqueness
P-glycoprotein inhibitor 3 is unique in its high specificity and potency in inhibiting P-glycoprotein, making it a valuable tool in overcoming multidrug resistance in cancer therapy. Its ability to bind specifically to the nucleotide-binding domains sets it apart from other inhibitors that may have broader targets .
特性
分子式 |
C48H67N3O6 |
|---|---|
分子量 |
782.1 g/mol |
IUPAC名 |
benzyl (1R,2S,5S,15R,22R)-22-[[4-(4-ethylpiperazin-1-yl)-4-oxobutanoyl]oxymethyl]-1,2,8,8,15,22-hexamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1 |
InChIキー |
XDMZDNVQHFRLSA-PHOYSIAWSA-N |
異性体SMILES |
CCN1CCN(CC1)C(=O)CCC(=O)OC[C@]2(C3CC[C@@]4(C([C@]3(CC5=C2ON=C5)C)CC=C6[C@]4(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
正規SMILES |
CCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
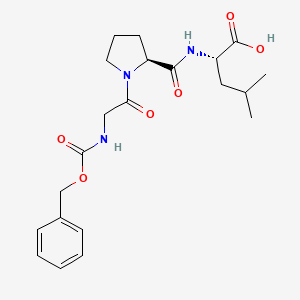

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
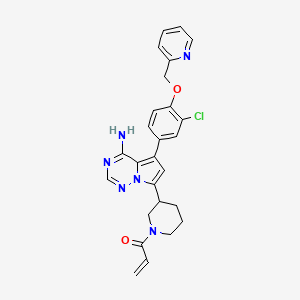
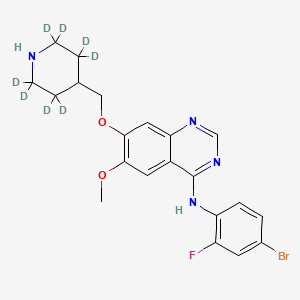
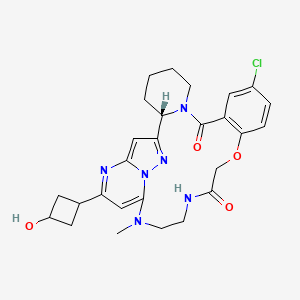

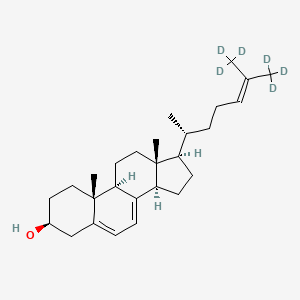

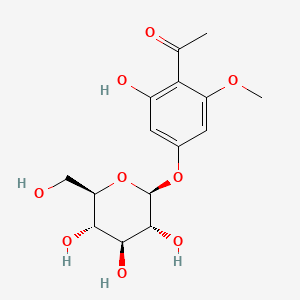

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
